

# 2-Diethylaminoethanol-d10 Hydrochloride CAS number and structure

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## Compound of Interest

Compound Name: 2-Diethylaminoethanol-d10  
Hydrochloride

Cat. No.: B570029

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## Technical Guide: 2-Diethylaminoethanol-d10 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Diethylaminoethanol-d10 Hydrochloride**, a deuterated compound of significant interest in pharmaceutical research and development. This document details its chemical identity, physical properties, synthesis, and key applications, with a focus on its role as a stable isotope-labeled internal standard and a synthetic intermediate.

## Chemical Identity and Structure

**2-Diethylaminoethanol-d10 Hydrochloride** is the deuterated form of 2-Diethylaminoethanol Hydrochloride where the ten hydrogen atoms on the two ethyl groups have been replaced by deuterium. This isotopic labeling makes it a valuable tool in mass spectrometry-based quantitative analysis.

Chemical Structure:

The structure consists of a diethylamino group, in which the ethyl groups are perdeuterated, attached to an ethanol moiety. The amine is protonated to form the hydrochloride salt.

Molecular Formula: C<sub>6</sub>H<sub>6</sub>D<sub>10</sub>ClNO

Molecular Weight: 163.71 g/mol [1]

CAS Number: 1092978-76-1[1]

## Physicochemical Properties

Specific experimental data for the physicochemical properties of **2-Diethylaminoethanol-d10 Hydrochloride** are not readily available in the literature. However, the properties are expected to be very similar to its non-deuterated (protio) analogue, 2-Diethylaminoethanol Hydrochloride. The primary difference will be in the molecular weight. The data for the non-deuterated form is provided below for reference.

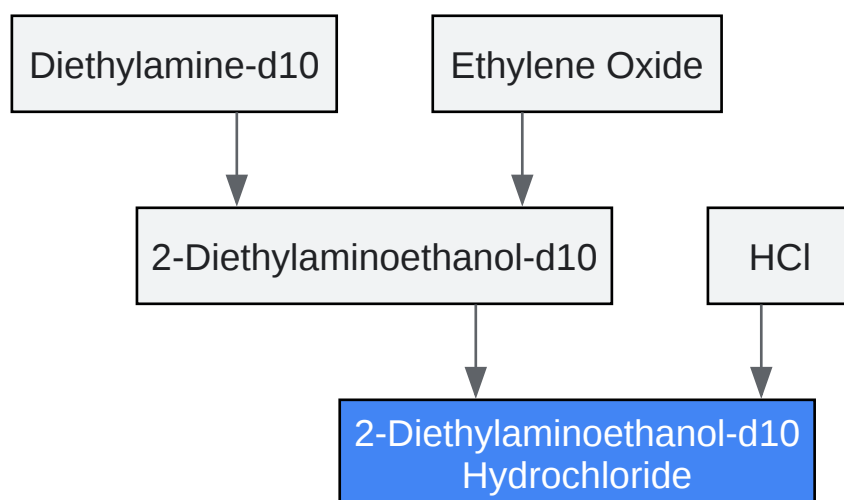
Property	2-Diethylaminoethanol (Free Base)[2][3][4]	2-Diethylaminoethanol Hydrochloride[5]
CAS Number	100-37-8	14426-20-1
Molecular Formula	C <sub>6</sub> H <sub>15</sub> NO	C <sub>6</sub> H <sub>16</sub> ClNO
Molecular Weight	117.19 g/mol	153.65 g/mol
Appearance	Colorless to pale yellow liquid	White crystalline solid
Melting Point	-70 °C	Not specified
Boiling Point	161-163 °C	Not applicable
Density	0.884 g/cm <sup>3</sup> at 25 °C	Not specified
Solubility	Miscible with water, alcohol, ether, benzene	Soluble in water
Flash Point	48.9 - 50 °C	Not applicable
Refractive Index (nD)	1.441 at 20 °C	Not applicable

## Synthesis and Experimental Protocols

While a specific protocol for **2-Diethylaminoethanol-d10 Hydrochloride** is not detailed in publicly available literature, its synthesis can be inferred from established methods for analogous compounds. The general approach involves the reaction of a deuterated starting material with an appropriate reagent to form the amino alcohol, followed by salt formation.

## Representative Synthetic Pathway

The synthesis of 2-Diethylaminoethanol-d10 would logically start from diethylamine-d10, which is then reacted with ethylene oxide or a 2-haloethanol. The resulting deuterated amino alcohol is then treated with hydrochloric acid to yield the final hydrochloride salt.



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Caption: Synthesis of 2-Diethylaminoethanol-d10 HCl.

## General Experimental Protocol

The following is a representative protocol for the synthesis of a dialkylaminoethyl chloride hydrochloride, adapted from the synthesis of  $\beta$ -dimethylaminoethyl chloride hydrochloride[6]. This procedure illustrates the general steps that would be applicable for the synthesis of **2-Diethylaminoethanol-d10 Hydrochloride** from the corresponding deuterated amino alcohol.

Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive reagents and the evolution of toxic gases.

- **Reaction Setup:** A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a scrubbing system (e.g., a sodium hydroxide solution trap).
- **Chlorination:** Thionyl chloride ( $\text{SOCl}_2$ ) is charged into the reaction flask and cooled in an ice bath.
- **Addition of Amino Alcohol:** 2-(Diethylamino-d10)ethanol is added dropwise to the cooled thionyl chloride with vigorous stirring. The reaction is exothermic and will result in the evolution of sulfur dioxide ( $\text{SO}_2$ ) and hydrogen chloride ( $\text{HCl}$ ) gases. The temperature should be carefully controlled during the addition.
- **Reaction Completion:** After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for a period to ensure the reaction goes to completion.
- **Workup:** Excess thionyl chloride is quenched by carefully transferring the reaction mixture to a beaker containing absolute ethanol. This step is also highly exothermic and produces gaseous byproducts. The ethanol also serves as a solvent for recrystallization.
- **Crystallization:** The ethanol solution is heated to boiling and then filtered while hot to remove any insoluble impurities. The filtrate is then cooled in an ice-salt bath to induce crystallization of the hydrochloride salt.
- **Isolation and Drying:** The white crystals of **2-Diethylaminoethanol-d10 Hydrochloride** are collected by vacuum filtration, washed with cold ethanol, and dried under vacuum over a desiccant such as phosphorus pentoxide.

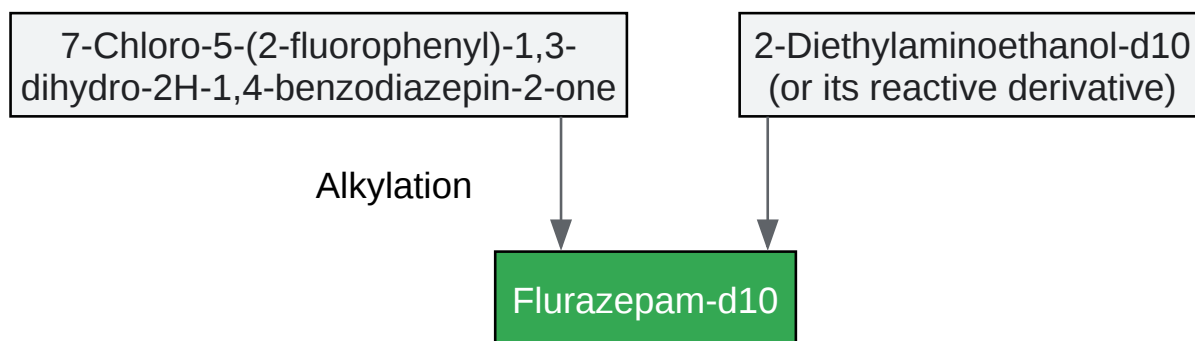
## Applications in Research and Development

The primary applications of **2-Diethylaminoethanol-d10 Hydrochloride** stem from its nature as a stable isotope-labeled compound.

## Intermediate in Pharmaceutical Synthesis

**2-Diethylaminoethanol-d10 Hydrochloride** serves as a key intermediate in the synthesis of deuterated active pharmaceutical ingredients (APIs). A notable example is its use in the

preparation of Flurazepam-d10 Dihydrochloride[7]. Flurazepam is a benzodiazepine derivative used for the treatment of insomnia[8]. The deuterated version is used as an internal standard for the quantitative analysis of Flurazepam in biological matrices.

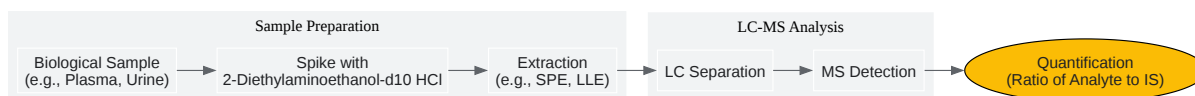


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Caption: Role in Flurazepam-d10 Synthesis.

## Internal Standard in Quantitative Analysis

Deuterated compounds are widely used as internal standards in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS).[9][10][11] Because **2-Diethylaminoethanol-d10 Hydrochloride** is chemically identical to the non-deuterated form, it co-elutes during chromatography and experiences similar matrix effects and ionization suppression or enhancement.[12] However, its higher mass allows it to be distinguished by the mass spectrometer. This allows for accurate correction of variations in sample preparation, injection volume, and instrument response, leading to highly precise and accurate quantification.



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Caption: Workflow for Use as an Internal Standard.

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